molecular formula C23H26N4OS B2420575 N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 1286515-36-3

N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2420575
CAS No.: 1286515-36-3
M. Wt: 406.55
InChI Key: QIOVOWNMFTXPKI-UHFFFAOYSA-N
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Description

N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom. The presence of multiple functional groups, including benzyl, ethylthio, phenyl, and triazaspiro moieties, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps. One common method includes the electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides. This process uses 2-bromoethan-1-ol as the brominating reagent and involves paired electrolysis, which employs low concentrations of bromine produced from both cathodic reduction and anodic oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly reagents and minimizing waste, are often applied in the industrial synthesis of similar spiro compounds.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
  • 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione

Uniqueness

N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Biological Activity

N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural characteristics, including the spirocyclic framework and the presence of an ethylsulfanyl group, suggest a diverse range of biological activities. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure

The molecular formula of N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is C20H24N4SC_{20}H_{24}N_4S. The structure can be represented as follows:

IUPAC Name N Benzyl 2 ethylsulfanyl 3 phenyl 1 4 8 triazaspiror 4 5 deca 1 3 diene 8 carboxamide\text{IUPAC Name N Benzyl 2 ethylsulfanyl 3 phenyl 1 4 8 triazaspiror 4 5 deca 1 3 diene 8 carboxamide}

Biological Activity Overview

The biological activity of N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide has been investigated in several studies focusing on its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties by targeting specific molecular pathways associated with cancer cell proliferation and survival. The compound's ability to inhibit the USP1/UAF1 deubiquitinase complex has been highlighted as a promising mechanism for anticancer therapy .

Table 1: Summary of Anticancer Studies

StudyTargetResult
USP1/UAF1 complexInhibition leads to reduced cancer cell viability
Various cancer cell linesInduces apoptosis in treated cells

The proposed mechanism of action for N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide involves its interaction with key cellular targets:

  • Inhibition of Deubiquitinases : The compound targets the USP1/UAF1 complex, which plays a crucial role in regulating protein degradation pathways that are often dysregulated in cancer.
  • Induction of Apoptosis : By modulating signaling pathways associated with cell survival and apoptosis, it promotes programmed cell death in malignant cells.

Case Studies

Several research articles have documented the biological effects of related compounds that share structural similarities with N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole-spiro compounds exhibited significant antitumor efficacy against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that spiro compounds can effectively inhibit specific enzymes involved in tumor progression. These findings suggest that N-Benzyl-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide could similarly affect enzyme activity related to cancer metabolism .

Properties

IUPAC Name

N-benzyl-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-2-29-21-20(19-11-7-4-8-12-19)25-23(26-21)13-15-27(16-14-23)22(28)24-17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOVOWNMFTXPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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